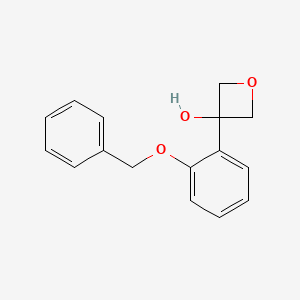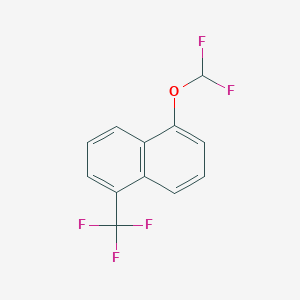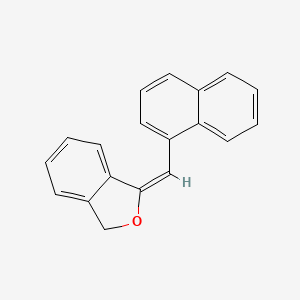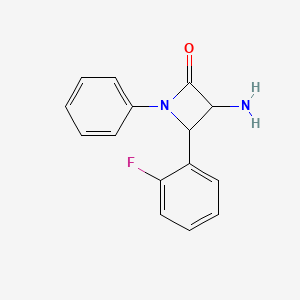
3-(2-(Benzyloxy)phenyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Benzyloxy)phenyl)oxetan-3-ol is an organic compound with the molecular formula C16H16O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)oxetan-3-ol typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Cyclization to Form the Oxetane Ring: The benzyloxyphenyl intermediate is then subjected to cyclization reactions to form the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Benzyloxy)phenyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxetane ring to more stable alcohols or ethers.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
3-(2-(Benzyloxy)phenyl)oxetan-3-ol has several scientific research applications:
Medicinal Chemistry: The oxetane ring is a bioisostere of the carbonyl group, making this compound useful in drug design and development.
Materials Science: The unique structural properties of oxetanes make them valuable in the synthesis of advanced materials and polymers.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive oxetane ring.
Mechanism of Action
The mechanism of action of 3-(2-(Benzyloxy)phenyl)oxetan-3-ol involves its ability to undergo ring-opening reactions. The oxetane ring can be cleaved under acidic or basic conditions, leading to the formation of reactive intermediates that can interact with biological targets. This property is exploited in medicinal chemistry to design compounds with specific biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Benzyloxy)phenyl)oxetan-3-one: Similar structure but with a ketone group instead of an alcohol.
3-(2-(Benzyloxy)phenyl)thietan-3-ol: Contains a sulfur atom in the ring instead of oxygen.
Uniqueness
3-(2-(Benzyloxy)phenyl)oxetan-3-ol is unique due to its combination of the oxetane ring and the benzyloxyphenyl group. This combination imparts distinct physicochemical properties, making it valuable in various applications, particularly in medicinal chemistry where the oxetane ring serves as a bioisostere .
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(11-18-12-16)14-8-4-5-9-15(14)19-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVPDXZLKTYJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)






![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)


![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)

